REACTION_SMILES
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[CH3:22][CH2:23][OH:24].[Cl:1][c:2]1[c:3]([I:10])[cH:4][n:5][cH:6][c:7]1[C:8]#[N:9].[NH2:11][c:12]1[c:13]([CH3:21])[c:14]2[cH:15][cH:16][nH:17][c:18]2[cH:19][cH:20]1.[Na+:25].[Na+:26].[O-:27][S:28]([O-:29])(=[O:30])=[O:31]>>[c:2]1([NH:11][c:12]2[c:13]([CH3:21])[c:14]3[cH:15][cH:16][nH:17][c:18]3[cH:19][cH:20]2)[c:3]([I:10])[cH:4][n:5][cH:6][c:7]1[C:8]#[N:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cncc(I)c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(N)ccc2[nH]ccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])[O-]
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Name
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Type
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product
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Smiles
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Cc1c(Nc2c(I)cncc2C#N)ccc2[nH]ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |